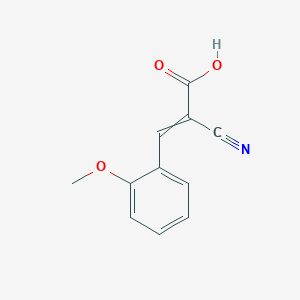

2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

Description

Significance and Research Trajectory of α-Cyanoacrylates

Alpha-cyanoacrylates are a family of organic compounds characterized by a carbon-carbon double bond to which both a cyano group (-CN) and an ester group (-COOR) or a carboxylic acid group (-COOH) are attached. They are perhaps most widely recognized as the primary component in fast-acting adhesives, commonly known as "superglues". sigmaaldrich.com Their significance stems from their ability to undergo rapid anionic polymerization in the presence of even weak bases, such as moisture on a substrate's surface. researchgate.net This polymerization process is exceptionally fast, forming strong, long-chain polymers that create powerful adhesive bonds between a wide variety of materials, including metals, plastics, and rubber.

The research trajectory of α-cyanoacrylates began with their inadvertent discovery during World War II. Since then, extensive research has expanded their applications far beyond simple household adhesives. wikipedia.org Different ester variations of cyanoacrylates have been developed to optimize properties for specific uses. nih.gov For instance, certain derivatives are biocompatible and biodegradable, leading to their use in medical and dental applications as tissue adhesives and sealants. sigmaaldrich.comchemrxiv.org The fundamental research into their polymerization mechanisms and the influence of different chemical substituents continues to be an active area, aiming to enhance properties like bond strength, flexibility, and thermal stability. researchgate.netdtic.mil

Specific Focus on 2-Propenoic Acid, 2-cyano-3-(2-methoxyphenyl)- Analogues in Contemporary Organic Chemistry Research

The compound 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- belongs to a subset of α-cyanoacrylates where a substituted phenyl group is attached to the double bond. These arylidene cyanoacetates are valuable intermediates and building blocks in organic synthesis. chemrxiv.org Research in this area often focuses on the synthesis of various analogues by modifying the substituents on the phenyl ring and altering the ester group.

The primary synthetic route to these compounds is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or cyanoacetic acid, typically catalyzed by a weak base like piperidine (B6355638). wikipedia.orgchemrxiv.org

A specific and well-documented analogue of the title compound is its ethyl ester, Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate. Its synthesis provides a clear example of the Knoevenagel condensation applied to this class of molecules. The reaction involves treating 2-methoxybenzaldehyde (B41997) with ethyl cyanoacetate in the presence of a piperidine catalyst.

Figure 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate via Knoevenagel Condensation.

Figure 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate via Knoevenagel Condensation.

Detailed research findings for this synthesis have been reported, demonstrating the efficiency of this method. The reaction yields the target compound in good quantity and purity.

| Parameter | Value |

|---|---|

| Yield | 76% |

| Melting Point | 79.7°C |

| 1H-NMR (δ, ppm) | 8.6 (s, 1H, CH=), 8.2-7.5 (m, 4H, Ph), 4.3 (q, 2H, OCH2), 3.8 (s, 3H, PhOCH3), 1.3 (t, 3H, OCH2CH3) |

| 13C-NMR (δ, ppm) | 163 (C=O), 152 (HC=), 148, 131, 130, 122, 111 (Ph), 116 (CN), 111 (C=), 61 (OCH2), 56 (PhOCH3), 14 (OCH2CH3) |

Contemporary research extends to the synthesis of a wide variety of such analogues by using different substituted benzaldehydes. This allows for the systematic study of how electronic and steric effects of the substituents on the phenyl ring influence the properties and reactivity of the resulting α-cyanoacrylate. The table below lists several other synthesized analogues, highlighting the diversity of structures being explored.

| Substituent on Phenyl Ring | Resulting Compound Name | Yield | Melting Point (°C) |

|---|---|---|---|

| 3-methoxy | Ethyl 2-cyano-3-(3-methoxyphenyl)-2-propenoate | 84% | 207.6°C |

| 4-methoxy | Ethyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate | 89% | 85.3°C |

| 4-butoxy | Ethyl 2-cyano-3-(4-butoxyphenyl)-2-propenoate | 81% | 73.3°C |

This systematic synthesis of analogues is crucial for developing new materials and for providing building blocks for more complex molecules with potential applications in fields such as medicinal chemistry and materials science. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSFNPJOOCGHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327235 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92422-87-2 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propenoic Acid, 2 Cyano 3 2 Methoxyphenyl and Its Derivatives

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a C=C double bond. In the context of 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, this typically involves the reaction of 2-methoxybenzaldehyde (B41997) with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters.

Piperidine-Catalyzed Condensation

Piperidine (B6355638), a secondary amine, is a classic and effective basic catalyst for the Knoevenagel condensation. nih.gov It facilitates the deprotonation of the active methylene compound, generating a carbanion that then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the desired α,β-unsaturated product.

A specific example is the synthesis of ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate, which has been achieved with a yield of 76% using piperidine as the catalyst. chemrxiv.org The reaction involves the condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate (B8463686). chemrxiv.org This method is widely applicable to a variety of substituted benzaldehydes and active methylene compounds. jmcs.org.mxresearchgate.net The general reaction scheme is presented below:

Reactants: 2-methoxybenzaldehyde, Ethyl cyanoacetate

Catalyst: Piperidine

Product: Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

| 2-Methoxybenzaldehyde | Ethyl Cyanoacetate | Piperidine | Not Specified | 76 |

| Substituted Benzaldehydes | Isobutyl Cyanoacetate | Piperidine | Not Specified | Not Specified |

| Substituted Benzaldehydes | Octyl Cyanoacetate | Piperidine | Not Specified | Not Specified |

This table presents examples of piperidine-catalyzed Knoevenagel condensations to produce derivatives of 2-propenoic acid, 2-cyano-3-phenyl-.

Organocatalytic Systems (e.g., DBU, Cyanoacetic Acid)

In the pursuit of more efficient and environmentally benign synthetic methods, various organocatalytic systems have been explored for the Knoevenagel condensation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that has been shown to be an effective catalyst for this transformation. While specific examples for the 2-methoxyphenyl derivative are not prevalent in the cited literature, DBU has been successfully employed in the condensation of other aromatic aldehydes with active methylene compounds. For instance, a DBU-based ionic liquid has been used as a catalyst for the Knoevenagel condensation.

Another approach involves the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst. This method has been shown to be effective for the condensation of various aldehydes with ethyl cyanoacetate, affording high yields of the corresponding cyanoacrylates. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | DIPEAc | MDC | High |

| Heteroaryl Aldehydes | Ethyl Cyanoacetate | DIPEAc | MDC | up to 95 |

| Cinnamaldehyde | Ethyl Cyanoacetate | DIPEAc | MDC | up to 90 |

This interactive table showcases the versatility of DIPEAc as a catalyst in the Knoevenagel condensation with various aldehydes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. In the context of the Knoevenagel condensation, microwave irradiation has been successfully applied to the synthesis of derivatives of 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)-. For example, the condensation of 2,4-dimethoxybenzaldehyde (B23906) with ethyl cyanoacetate was achieved in just 5 minutes with a 90% yield under microwave irradiation. nih.gov This method often allows for solvent-free conditions, further enhancing its green credentials.

The significant rate enhancement observed in microwave-assisted reactions is attributed to the efficient and uniform heating of the reaction mixture. This rapid heating can overcome activation energy barriers more effectively than conventional heating methods.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) |

| 2,4-Dimethoxybenzaldehyde | Ethyl Cyanoacetate | 2,4-pentanedione | Microwave (5 min) | 90 |

| Various Aldehydes | Ethyl Cyanoacetate | Ammonium Acetate | Microwave (20-60 sec), Solvent-free | Excellent |

| Benzaldehyde Derivatives | Malononitrile (B47326) | N,N-dimethylformamide | Microwave (few seconds), Solvent-free | High |

This table highlights the efficiency of microwave-assisted Knoevenagel condensations.

Solvent-Free and Green Chemistry Considerations

The principles of green chemistry encourage the development of synthetic methodologies that minimize or eliminate the use and generation of hazardous substances. In the synthesis of 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)- and its derivatives, several approaches align with these principles.

As mentioned previously, microwave-assisted synthesis can often be performed under solvent-free conditions, which is a significant step towards a greener process. The use of solid catalysts, such as porous calcium hydroxyapatite, under microwave irradiation and solvent-free conditions has also been reported for the Knoevenagel condensation of various aldehydes with malononitrile and ethyl cyanoacetate, affording products in high yields with short reaction times.

Furthermore, the development of alternative catalysts to replace potentially hazardous reagents like piperidine is an active area of research. Organocatalysts such as DBU and DIPEAc, as well as phosphane-based catalysts, offer milder and often more environmentally friendly alternatives.

Alternative Synthetic Routes

While the Knoevenagel condensation is the predominant method for synthesizing 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, alternative routes have also been developed.

Phosphane-Catalyzed Methods

Triphenylphosphine (B44618), a common organophosphorus compound, has been identified as an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile. This method offers excellent yields of the corresponding olefins with (E)-geometry. The reaction is applicable to a wide range of aldehydes, and its efficiency can be further enhanced by microwave irradiation.

The use of triphenylphosphine as a catalyst provides a clean reaction profile and avoids the use of environmentally harmful solvents. This positions the phosphane-catalyzed Knoevenagel condensation as a valuable and green alternative to traditional methods.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |

| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | Excellent |

| Various Aldehydes | Malononitrile | Triphenylphosphine | Solvent-free, Microwave | Excellent |

This table summarizes the phosphane-catalyzed Knoevenagel condensation as a versatile and efficient synthetic route.

Multi-component Reaction Strategies

While classic multi-component reactions (MCRs) like the Hantzsch dihydropyridine (B1217469) synthesis involve the combination of three or more reactants in a single step to form a product that incorporates portions of all the reactants, the synthesis of 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)- derivatives often employs a one-pot, two-component condensation strategy. mdpi.com The Knoevenagel condensation, which is the cornerstone of this synthesis, involves the reaction of an active methylene compound with a carbonyl compound. sigmaaldrich.com In this context, it can be considered a streamlined synthetic strategy that efficiently constructs the target molecular framework.

The reaction typically involves the condensation of 2-methoxybenzaldehyde with an active methylene compound, such as a cyanoacetate ester, in the presence of a basic catalyst. This process, while formally a two-component reaction, can be conducted in a one-pot fashion, offering advantages in terms of operational simplicity and resource efficiency. The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the 2-methoxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired 2-propenoic acid derivative. Various bases can be employed as catalysts, with piperidine being a common choice. nih.govchemrxiv.orgchemrxiv.org

Derivatization Strategies for Structural Modification

Further structural diversity can be achieved through various derivatization strategies, either by modifying the carboxylic acid functionality or by utilizing different precursors in the initial synthesis.

The carboxyl group of 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)- can be readily converted to a variety of alkyl esters. This is typically achieved by using the corresponding alkyl cyanoacetate in the Knoevenagel condensation with 2-methoxybenzaldehyde. This direct approach is often preferred over the esterification of the free acid.

For instance, the synthesis of Isopropyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate is accomplished by the piperidine-catalyzed Knoevenagel condensation of 2-methoxybenzaldehyde and isopropyl cyanoacetate. nih.gov This reaction proceeds with good yield and results in the formation of the target isopropyl ester. Similarly, Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate can be synthesized using ethyl cyanoacetate under similar conditions. chemrxiv.org While specific examples for the direct synthesis of the methyl and propyl esters of 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)- are not as commonly reported in the literature, the general applicability of the Knoevenagel condensation with the corresponding methyl cyanoacetate and propyl cyanoacetate is a well-established principle for producing such derivatives.

Table 1: Synthesis of Alkyl Esters of 2-Cyano-3-(2-methoxyphenyl)-2-propenoic Acid via Knoevenagel Condensation.

| Ester Derivative | Alkyl Cyanoacetate Precursor | Benzaldehyde Precursor | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Isopropyl | Isopropyl cyanoacetate | 2-Methoxybenzaldehyde | Piperidine | 78.0 | 72.8 |

| Ethyl | Ethyl cyanoacetate | 2-Methoxybenzaldehyde | Piperidine | 76 | 79.7 |

Data sourced from multiple studies. nih.govchemrxiv.org

A powerful strategy for introducing a wide range of substituents onto the phenyl ring of the 2-propenoic acid derivative is to utilize appropriately substituted benzaldehydes in the Knoevenagel condensation. This approach allows for the systematic modification of the electronic and steric properties of the final molecule.

The versatility of the Knoevenagel condensation is demonstrated by its successful application with a vast array of substituted benzaldehydes. chemrxiv.orgchemrxiv.org For example, benzaldehydes with various alkoxy groups (e.g., methoxy (B1213986), ethoxy, propoxy, butoxy), as well as those with multiple methoxy substituents (dimethoxy and trimethoxy), have been effectively condensed with alkyl cyanoacetates to yield the corresponding 3-aryl-2-cyanopropenoates. nih.govchemrxiv.orgnih.gov Furthermore, benzaldehydes bearing halogen substituents (e.g., fluoro, chloro, bromo), and combinations of halogen and methoxy groups, have also been employed to generate a diverse set of derivatives. nih.gov This highlights the robustness of the Knoevenagel condensation as a tool for creating a library of structurally varied compounds based on the 2-propenoic acid, 2-cyano-3-phenyl- scaffold.

Table 2: Examples of Ring-Substituted Benzaldehydes Used in the Synthesis of 2-Cyano-3-aryl-2-propenoate Derivatives.

| Benzaldehyde Precursor | Resulting Phenyl Substituent |

|---|---|

| 2-Methoxybenzaldehyde | 2-methoxyphenyl |

| 3-Methoxybenzaldehyde | 3-methoxyphenyl |

| 4-Methoxybenzaldehyde | 4-methoxyphenyl |

| 2-Ethoxybenzaldehyde | 2-ethoxyphenyl |

| 2,4-Dimethoxybenzaldehyde | 2,4-dimethoxyphenyl |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-trimethoxyphenyl |

| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2-bromo-3-hydroxy-4-methoxyphenyl |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-tetrafluorophenyl |

This table provides a representative, non-exhaustive list of precursors. nih.govchemrxiv.orgchemrxiv.orgnih.gov

The synthetic utility of the Knoevenagel condensation extends to the use of heteroaromatic aldehydes, allowing for the incorporation of heteroaromatic rings into the 2-propenoic acid structure. This is a valuable strategy for accessing compounds with potentially novel chemical and biological properties.

A notable example is the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide . mdpi.com This compound is prepared through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) in the presence of piperidine as a catalyst. mdpi.com This reaction demonstrates that complex, multi-heterocyclic aldehydes can effectively participate in the Knoevenagel condensation, yielding highly functionalized products. The acrylamide (B121943) derivative is formed in this case due to the use of 2-cyanoacetamide as the active methylene component. This approach opens up avenues for the synthesis of a wide array of derivatives containing various heteroaromatic systems, such as thiophene, pyrazole (B372694), furan, and pyridine, by simply varying the aldehyde precursor.

Spectroscopic and Advanced Analytical Characterization of 2 Propenoic Acid, 2 Cyano 3 2 Methoxyphenyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide invaluable information about the molecular framework, connectivity, and chemical environment of atoms within the target compound and its analogues.

In the ¹H NMR spectrum of a closely related analogue, (E)-ethyl 2-cyano-3-(2-methoxyphenyl)acrylate, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to different protons are distinctly resolved. rsc.org The methoxy (B1213986) group (-OCH₃) protons on the phenyl ring typically appear as a sharp singlet. The aromatic protons show a complex multiplet pattern in the aromatic region of the spectrum, characteristic of a substituted benzene (B151609) ring. A key signal is the singlet corresponding to the vinyl proton (=CH), whose downfield shift is characteristic of its position adjacent to an electron-withdrawing phenyl group. The ethyl ester protons present as a quartet and a triplet, corresponding to the -CH₂ and -CH₃ groups, respectively, with their characteristic coupling pattern.

Table 1: Representative ¹H NMR Data for (E)-ethyl 2-cyano-3-(2-methoxyphenyl)acrylate in CDCl₃ rsc.org This table is interactive. Click on the headers to sort.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.39 | Triplet |

| Methoxy -OCH₃ | 3.92 | Singlet |

| Ethyl -CH₂ | 4.37 | Quartet |

| Aromatic H | 6.98-7.55 | Multiplet |

Note: Chemical shifts can vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the complete carbon framework.

For (E)-ethyl 2-cyano-3-(2-methoxyphenyl)acrylate, the ¹³C NMR spectrum confirms the presence of all constituent carbon atoms. rsc.org The spectrum shows signals for the ethyl ester carbons (-CH₂ and -CH₃) and the methoxy group carbon (-OCH₃) in the upfield region. The aromatic carbons of the methoxyphenyl group appear in the typical downfield region for sp²-hybridized carbons. Crucial signals include those for the nitrile group (-CN), the carbonyl carbon of the ester (C=O), and the two sp² carbons of the propenoic acid backbone. The chemical shifts of these carbons are highly diagnostic and confirm the electronic environment created by the cyano, ester, and methoxyphenyl substituents.

Table 2: Representative ¹³C NMR Data for (E)-ethyl 2-cyano-3-(2-methoxyphenyl)acrylate in CDCl₃ rsc.org This table is interactive. Click on the headers to sort.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | 14.2 |

| Methoxy -OCH₃ | 55.9 |

| Ethyl -CH₂ | 63.0 |

| C-CN (vinyl) | 104.5 |

| Nitrile -CN | 115.6 |

| Aromatic C | 111.4 - 135.2 |

| Phenyl C-OCH₃ | 159.2 |

| Vinyl =CH | 152.0 |

Note: Assignments are based on typical chemical shift ranges and data from similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)- and its analogues, the IR spectrum provides clear evidence for key functional groups. A strong, sharp absorption band is expected for the nitrile (-C≡N) stretch. nih.gov The carbonyl (C=O) stretch of the carboxylic acid or ester group will appear as another intense, sharp peak. spectroscopyonline.com The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring and C-H stretching for the hydrogens attached to the ring. Additionally, for the carboxylic acid form, a very broad O-H stretching band would be observed. nist.gov

Table 3: Characteristic IR Absorption Frequencies for 2-cyano-3-arylpropenoic Acid Analogues nih.gov This table is interactive. Click on the headers to sort.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2220 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1697 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1571 | Medium |

| Aromatic (C=C) | Stretch | 1497 | Medium |

| Methoxy (C-O) | Stretch | 1248 | Strong |

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and, in the context of their polymers, for determining molecular weight and distribution. Advanced techniques like Advanced Polymer Chromatography (APC) and Gel Permeation Chromatography (GPC) are particularly suited for the analysis of macromolecular structures derived from monomers like 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)-.

Advanced Polymer Chromatography (APC) is a modern evolution of traditional GPC, offering significantly improved resolution, faster analysis times, and reduced solvent consumption. waters.comhtds.fr This technique utilizes columns packed with sub-3-µm hybrid particles, which provide superior separation efficiency, especially for low molecular weight polymers and oligomers. lcms.czchromatographytoday.com The APC system is designed to handle the high back-pressures generated by these fine particles and offers precise solvent management for accurate and repeatable results. chromatographytoday.comgoogleapis.com For polymers synthesized from 2-cyano-3-(2-methoxyphenyl)propenoic acid analogues, APC would be the ideal technique to obtain high-resolution data on molecular weight distribution, allowing for better characterization and understanding of the polymerization process. googleapis.com The system's flexibility allows for the use of various organic solvents and advanced detectors, such as refractive index (RI), UV, and light scattering detectors, to gain comprehensive insights into the polymer's structure. waters.comhtds.fr

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a well-established technique for determining the molecular weight distribution of polymers. wikipedia.org The method separates molecules based on their hydrodynamic volume as they pass through a column packed with a porous gel. resolvemass.cayoutube.com Larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. youtube.com

GPC is frequently used to characterize the chain length distributions in polymers, such as those derived from acrylate (B77674) monomers. nih.gov By analyzing polymers made from 2-propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, GPC can provide crucial data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. wikipedia.orgresolvemass.ca This information is vital for correlating the polymer's molecular structure with its macroscopic physical and chemical properties. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of a material's surface, typically within the top 5-10 nanometers. eag.comresearchgate.net For 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- and its analogues, particularly in their polymeric form (polycyanoacrylates), XPS provides crucial insights into surface modifications, adhesion mechanisms, and degradation. mdpi.comresearchgate.net

The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. eag.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. eag.com Each element has a unique set of binding energies, and shifts in these energies provide information about the chemical environment, such as the oxidation state and bonding to other atoms. researchgate.netcasaxps.com

In the context of cyanoacrylate-based materials, XPS is employed to analyze the high-resolution spectra of key elements: Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s). The C 1s spectrum of a polycyanoacrylate is complex and can be deconvoluted into several peaks corresponding to different chemical functionalities. For instance, peaks can be assigned to C-C/C-H bonds in the polymer backbone and alkyl side chains, the C-CN group, the C-O ester group, and the O-C=O carboxyl group. mdpi.comresearchgate.netcasaxps.com Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the ether/ester oxygen (C-O). researchgate.netcasaxps.com

XPS is particularly powerful for studying the interface between cyanoacrylate adhesives and various substrates. mdpi.comresearchgate.net Studies on ethyl cyanoacrylate films on copper and aluminum oxides have used XPS to identify interactions, such as hydrogen bonding of the carbonyl group to the oxidized surfaces. researchgate.net The technique can reveal how the surrounding atmosphere during curing, such as the presence of moisture or other reactive species, influences the chemical bonds formed at the interface. mdpi.com For example, in a low-moisture argon atmosphere, strong ionic interactions between cyanoacrylate and a copper oxide surface were found to be absent, whereas the introduction of silane (B1218182) led to the formation of such interactions. mdpi.com This level of detail is essential for understanding and optimizing the adhesive properties of these compounds in various applications. mdpi.comresearchgate.net

Table 1: Representative Binding Energies from XPS Analysis of Poly(cyanoacrylate) Analogues

| Element | Core Level | Functional Group | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| C-CN, C-O | ~286.5 | ||

| C=N | ~288.0 | ||

| O-C=O | ~289.0 | ||

| Oxygen | O 1s | C=O | ~532.0 |

| C-O | ~533.5 | ||

| Nitrogen | N 1s | C≡N | ~399.5 |

Note: Binding energies can vary slightly depending on the specific analogue, substrate, and instrument calibration.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For cyanoacrylate-based materials, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing their thermal stability and phase behavior. tandfonline.comafinitica.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is a primary method for determining the thermal stability and decomposition profile of polymers. afinitica.comcnrs.fr For polycyanoacrylates, TGA reveals the temperatures at which degradation begins, the rate of mass loss, and the amount of residual material.

Studies on various poly(alkyl cyanoacrylate)s show that their thermal degradation is often characterized by a single, sharp weight loss step. tandfonline.comresearchgate.net This is typically attributed to an "unzipping" depolymerization process, where the polymer chain reverts to its monomer. cnrs.frresearchgate.net The thermal stability depends on several factors, including the nature of the polymerization initiator and the length of the alkyl side chain. researchgate.net

For example, TGA curves of poly(ethyl cyanoacrylate) have shown that weight loss can begin at approximately 160°C, with the maximum degradation rate occurring around 265°C, leading to complete decomposition by 300°C. researchgate.net Similarly, cyanoacrylate blends developed for tissue adhesive applications have been observed to start degrading around 160°C and are completely degraded between 200°C and 250°C. tandfonline.com The presence of additives or fillers, such as nano-sized SiO2, can increase the degradation temperature by forming new, more thermally stable bonds within the polymer matrix. afinitica.com

Table 2: TGA Decomposition Data for Various Poly(cyanoacrylate) Analogues

| Polymer/Compound | Onset of Decomposition (T_onset) | Peak Degradation Temperature (T_peak) | Atmosphere |

| Poly(ethyl cyanoacrylate) researchgate.net | ~160 °C | ~265 °C | - |

| Poly(n-butyl cyanoacrylate) cnrs.fr | ~180 °C | - | Nitrogen |

| Cyanoacrylate/SiO2 Nanocomposite afinitica.com | >160 °C | Higher than pure cyanoacrylate | - |

| Cyanoacrylate Tissue Adhesives tandfonline.com | ~160 °C | 200-250 °C | - |

Note: Values are approximate and depend on experimental conditions such as heating rate.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study polymerization kinetics. afinitica.comresearchgate.net

For polycyanoacrylates, which are often amorphous, the glass transition temperature is a key characteristic. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is critical for adhesive applications, as it influences the material's mechanical properties and operating temperature range. The Tg of poly(ethyl 2-cyanoacrylate) is reported to be in the range of 140–150 °C. mdpi.com DSC studies on aged samples of a commercial cyanoacrylate adhesive showed a decrease in Tg with thermal aging, indicating changes in the polymer structure. mdpi.com

DSC is also used to monitor the exothermic heat of polymerization. afinitica.combiomaterials.org By measuring the energy released during the curing process, researchers can study the effects of initiators, inhibitors, and additives on the reaction rate and duration. afinitica.com For instance, the addition of nano-sized SiO2 to a cyanoacrylate formulation was shown by DSC to decrease the duration of curing and the total energy released during polymerization. afinitica.com In studies of copolymers, such as poly(ethyl cyanoacrylate-co-methyl methacrylate), DSC is used to determine how the composition affects the glass transition temperature. researchgate.net

Table 3: Thermal Transition Data from DSC for Cyanoacrylate Analogues

| Polymer/Compound | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Notes |

| Poly(ethyl 2-cyanoacrylate) mdpi.com | 140-150 °C | - | Thermoplastic material |

| Aged Commercial Adhesive mdpi.com | 69-116 °C | 229-234 °C | Tg decreases with aging |

| Poly(ethyl cyanoacrylate-co-methyl methacrylate) researchgate.net | Varies with composition | - | Tg can be controlled via copolymerization |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method involves the combustion of a small, precisely weighed amount of the compound in an oxygen-rich environment. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas)—are separated and quantified. thermofisher.com

For novel synthesized compounds like analogues of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, elemental analysis is a critical step in structural elucidation and purity verification. nih.gov After a new molecule is synthesized, CHN analysis provides a direct way to confirm its empirical formula. The experimentally determined mass percentages of C, H, and N are compared against the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence that the desired compound has been synthesized with a high degree of purity. nih.gov

In the development of new 2-cyanoacrylate derivatives containing moieties like pyrazole (B372694) or 1,2,3-triazole, elemental analysis is routinely reported alongside spectroscopic data (e.g., NMR) to unequivocally confirm the structure of the target compounds. nih.gov This compositional verification is essential before proceeding with further characterization or application studies.

Table 4: Example of Elemental Analysis Data for a Hypothetical Analogue: Ethyl 2-cyano-3-(2-methoxyphenyl)propenoate (C₁₃H₁₃NO₃)

| Element | Theoretical Mass % | Found Mass % | Difference % |

| Carbon (C) | 67.52 | 67.48 | -0.04 |

| Hydrogen (H) | 5.67 | 5.70 | +0.03 |

| Nitrogen (N) | 6.06 | 6.03 | -0.03 |

Note: The "Found" values are hypothetical examples illustrating typical experimental results that would confirm the compound's formula.

Computational and Theoretical Investigations of 2 Propenoic Acid, 2 Cyano 3 2 Methoxyphenyl Systems

Density Functional Theory (DFT) Modeling for Reaction Kinetics

Density Functional Theory (DFT) has become a important method for investigating the kinetics of organic reactions, including the Knoevenagel condensation, which is a primary route for the synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-. DFT calculations can model the potential energy surface of the reaction, identifying transition states and intermediates to elucidate the reaction mechanism and predict rate constants.

Studies on related Knoevenagel condensations have utilized DFT calculations, often at the B3LYP/6-31G* level of theory, to examine the reaction mechanism. For the formation of compounds analogous to 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, the reaction typically proceeds through a series of steps initiated by a base catalyst, such as piperidine (B6355638). The mechanism involves the deprotonation of the active methylene (B1212753) compound (cyanoacetic acid), followed by a nucleophilic attack on the carbonyl carbon of the substituted benzaldehyde (B42025) (2-methoxybenzaldehyde). The final step is an elimination reaction that forms the carbon-carbon double bond and regenerates the catalyst.

DFT modeling helps in determining the activation energies for each step of the reaction. For instance, in the primary-amine catalyzed Knoevenagel condensation between aromatic aldehydes and CH-acidic compounds, the initial condensation of the aldehyde with the amine to form an iminium intermediate is often the rate-determining step. The electronic nature of the substituent on the phenyl ring significantly influences the activation barrier. The methoxy (B1213986) group at the ortho position in 2-methoxybenzaldehyde (B41997) is an electron-donating group, which can affect the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics.

A computational study on the Knoevenagel condensation of various aromatic aldehydes with ethyl acetoacetate (B1235776) catalyzed by L-proline has shown that the reaction conditions and the nature of the solvent can influence the reaction rates and product stereoselectivity. DFT calculations can be used to model these effects and predict the most favorable reaction pathways.

Quantum Mechanics Studies of Polymerization Processes

Quantum mechanics studies, particularly those employing DFT, have been instrumental in understanding the polymerization of cyanoacrylates. While specific studies on 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- are not abundant, the general principles derived from studies on simpler cyanoacrylates like ethyl 2-cyanoacrylate (ECA) are applicable. Cyanoacrylates are known for their rapid anionic polymerization, which can be initiated by weak bases such as water or amines.

Theoretical studies have focused on the initiation, propagation, and termination steps of the polymerization process. The initiation involves the nucleophilic attack of an initiator on the electron-deficient β-carbon of the cyanoacrylate monomer. The presence of two electron-withdrawing groups, the cyano and the carboxyl groups, makes the double bond highly susceptible to this type of attack.

Quantum mechanical calculations have been used to determine the propagation rate constants (kp) for the polymerization of cyanoacrylates. For example, DFT computational modeling has been used to calculate the kp for the radical polymerization of ethyl 2-cyanoacrylate, with results showing good agreement with experimental values. These studies have also shed light on the stereochemistry of the polymerization, predicting the preferred tacticity of the resulting polymer chain.

The following table summarizes representative calculated polymerization kinetic parameters for a related cyanoacrylate monomer, which provide a basis for understanding the potential polymerization behavior of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-.

Table 1: Calculated Polymerization Kinetic Parameters for a Related Cyanoacrylate Monomer

| Parameter | Value | Method |

|---|---|---|

| Propagation Rate Constant (kp) | 1622 L·mol-1·s-1 | DFT |

| Termination Rate Constant (kt) | 4.11 x 108 L·mol-1·s-1 | DFT |

Analysis of Molecular Interactions and Electronic Structure

The molecular and electronic structure of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- dictates its physical and chemical properties. Computational methods are used to analyze various aspects of its structure, including bond lengths, bond angles, and torsional angles. A crystallographic study of the related compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, reveals that in the solid state, molecules form hydrogen-bonded dimers through their carboxyl groups. These dimers are further connected by π-π interactions between the aromatic rings. The centroid-centroid distances for these π-π interactions are in the range of 3.856 to 3.857 Å. The crystal structure is also stabilized by weaker C—H···O intermolecular interactions.

DFT calculations can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a related compound, 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, DFT calculations have been used to determine its optoelectronic properties. These calculations revealed a significant dipole moment and polarizability, suggesting its potential as a nonlinear optical material. The HOMO and LUMO energy levels were also calculated to understand the electronic transitions within the molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool to study intramolecular interactions, such as hyperconjugation and charge delocalization. In molecules like 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, NBO analysis can quantify the delocalization of electron density from the methoxy group and the phenyl ring to the cyanoacrylic acid moiety.

The following table presents typical bond lengths and angles for a related dimethoxy-substituted cyanoacrylic acid, which are expected to be similar in 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-.

Table 2: Selected Geometric Parameters for a Related Cyanoacrylic Acid Derivative

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |

|---|---|---|

| C1=C2 Bond Length | 1.35 | 1.36 |

| C2-C3 Bond Length | 1.45 | 1.44 |

| C≡N Bond Length | 1.15 | 1.14 |

| C1=C2-C3 Bond Angle | 127.5 | 128.1 |

| C2-C3-C4 Bond Angle | 120.3 | 120.0 |

Hammett Analyses for Substituent Effects on Reactivity

Hammett analysis is a widely used method in physical organic chemistry to investigate the effect of substituents on the reactivity of aromatic compounds. The Hammett equation, log(k/k0) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k0) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

In the context of the Knoevenagel condensation, the reaction constant, ρ, would indicate the sensitivity of the reaction to the electronic effects of the substituents on the benzaldehyde. A positive ρ value would suggest that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups would decelerate it.

A kinetic study of a multicomponent domino reaction involving a Knoevenagel condensation with para-substituted aromatic aldehydes demonstrated the influence of substituent electronic effects on the reaction rates. Electron-releasing groups like methoxy and dimethylamino were found to lower the reaction rate, which is consistent with a positive ρ value for the reaction.

The following table provides Hammett substituent constants for various groups, illustrating the electronic effect of the methoxy group in comparison to other substituents.

Table 3: Hammett Substituent Constants (σp) for Selected Groups

| Substituent | σp |

|---|---|

| -N(CH3)2 | -0.83 |

| -OCH3 | -0.27 |

| -CH3 | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -CF3 | 0.54 |

| -NO2 | 0.78 |

Polymerization Characteristics and Material Science Relevance of 2 Propenoic Acid, 2 Cyano 3 2 Methoxyphenyl Monomers

Copolymerization with Monosubstituted Alkenes (e.g., Styrene)

Despite their inability to homopolymerize, 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- and its related esters readily copolymerize with monosubstituted alkenes, such as styrene (B11656). nih.govresearchgate.net This copolymerization overcomes the steric limitations observed in homopolymerization attempts. chemrxiv.org The smaller profile of a monosubstituted monomer like styrene allows it to add to a growing chain terminated by the bulky trisubstituted ethylene (B1197577) radical.

These copolymerizations are typically carried out in solution using a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), at elevated temperatures. chemrxiv.orgchemrxiv.org The electrophilic nature of the 2-cyano-3-(2-methoxyphenyl)-2-propenoate monomer, due to the electron-withdrawing cyano and carbonyl groups, promotes a tendency toward the formation of alternating copolymers when paired with an electron-rich comonomer like styrene. nih.govchemrxiv.org This allows for the introduction of isolated, functional monomer units into commercial polymer chains. chemrxiv.org

The composition of copolymers derived from styrene and various 2-cyano-3-phenyl-2-propenoate (B14752051) esters is commonly determined through elemental analysis, specifically by quantifying the nitrogen content from the cyano group. chemrxiv.orgchemrxiv.orgresearchgate.netscispace.com The mole fraction of the propenoate monomer in the copolymer is directly proportional to the percentage of nitrogen found. Research on analogous systems shows that the incorporation of the trisubstituted monomer into the copolymer is significant and is influenced by the initial monomer feed ratio. researchgate.netresearchgate.net To minimize compositional drift, the copolymerization reactions are often terminated at low conversions. scispace.com

The following table illustrates typical compositional data for copolymers of styrene (M1) and various methoxy-substituted 2-cyano-3-phenyl-2-propenoates (M2), demonstrating the effect of the monomer feed ratio on the final copolymer composition.

| Monomer Feed Ratio (M1/M2) | M2 in Copolymer (mol%) | Reference |

| 3.0 | 20.5 | chemrxiv.org |

| 3.0 | 20.0 | chemrxiv.org |

| 3.0 | 19.7 | chemrxiv.org |

This interactive table presents representative data for alkoxy ring-substituted isobutyl 2-cyano-3-phenyl-2-propenoates copolymerized with styrene, as specific data for the 2-methoxyphenyl derivative was not available in the provided search results. Data is indicative of the general behavior of this class of monomers.

The incorporation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- units into a polystyrene chain significantly modifies the thermal properties of the resulting copolymer. researchgate.netchemrxiv.org The bulky, rigid side groups introduced by the propenoate monomer restrict the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature (Tg) compared to that of pure polystyrene. researchgate.net The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. wiley-vch.de

The thermal stability of these copolymers is typically assessed using thermogravimetric analysis (TGA), while the glass transition temperature is determined by differential scanning calorimetry (DSC). researchgate.netchemrxiv.org Studies on similar styrene copolymers show that thermal decomposition often occurs in a two-step process. scispace.comresearchgate.netchemrxiv.org The specific Tg and decomposition temperatures are dependent on the copolymer's composition, with higher concentrations of the propenoate monomer generally leading to higher Tg values.

The table below shows representative thermal data for copolymers of styrene with related alkoxy-substituted propenoates.

| M2 in Copolymer (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Onset Temperature (°C) | Reference |

| 20.5 | 115.3 | 385 | chemrxiv.org |

| 20.0 | 114.1 | 380 | chemrxiv.org |

| 19.7 | 112.7 | 375 | chemrxiv.org |

This interactive table presents representative data for copolymers of styrene and alkoxy ring-substituted isobutyl 2-cyano-3-phenyl-2-propenoates. The data illustrates the general impact of incorporating such monomers on the thermal properties of polystyrene.

Development of Polymer Composites and Novel Materials

The functional groups inherent to the 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- monomer unit make its copolymers attractive for the development of novel materials and polymer composites. The presence of polar cyano (-CN) and ester (-COOR) groups along the polymer backbone can enhance properties such as adhesion, solubility, and compatibility with other materials.

These functional copolymers can serve as matrices for polymer composites, where the polar groups may improve interfacial adhesion with inorganic fillers (e.g., silica, clay) or reinforcing fibers. This enhanced adhesion is critical for transferring stress from the polymer matrix to the filler, thereby improving the mechanical properties of the composite material. Furthermore, the ability to tune the properties of the copolymer by varying the comonomer ratio provides a method for designing materials with specific performance characteristics for advanced applications.

Functionalized Polymers from 2-Propenoic Acid, 2-cyano-3-(2-methoxyphenyl)- Derivatives

Copolymerization with monomers like 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- is a direct route to functionalized polymers. nih.govresearchgate.net The resulting copolymers possess a variety of reactive sites that can be used for post-polymerization modification, further expanding their utility. nih.govresearchgate.net

The key functional groups introduced are:

The Cyano Group (-CN): This group is highly versatile and can be chemically transformed into other functionalities, such as amines, amides, or carboxylic acids, through reactions like hydrolysis or reduction.

The Ester Group (-COOR): The ester linkage can be hydrolyzed to a carboxylic acid, which can then be used for further reactions, such as grafting other polymer chains or attaching specific molecules.

The 2-Methoxyphenyl Group: The aromatic ring and its methoxy (B1213986) substituent can also be sites for further chemical modification, such as electrophilic substitution reactions, allowing for the attachment of additional functional moieties.

This ability to introduce a high density of functional groups into a stable polymer backbone makes these copolymers valuable precursors for creating specialized materials, including polymer-drug conjugates, materials with specific optical properties, and advanced adhesives. nih.govresearchgate.netchemrxiv.org

Advanced Applications in Organic Synthesis and Chemical Research

Building Blocks for Complex Organic Molecules

2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- and its derivatives are highly functionalized molecules that serve as pivotal starting materials for the synthesis of a diverse array of complex organic structures, particularly heterocyclic compounds. The presence of multiple reactive sites—the activated double bond, the carboxylic acid, and the nitrile group—allows for a range of chemical transformations.

The general class of 2-cyano-3-arylacrylic acids is extensively utilized in the synthesis of various heterocyclic systems. For instance, these compounds are key precursors for the synthesis of coumarin derivatives. nih.govmdpi.comresearchgate.netresearchgate.netchemmethod.com The Pechmann condensation and related reactions, which are classical methods for coumarin synthesis, can be adapted to use these acrylic acid derivatives, leading to a wide variety of substituted coumarins with potential biological activities. chemmethod.com

Furthermore, the reactivity of the cyanoacrylic acid backbone makes it an excellent starting point for the construction of nitrogen-containing heterocycles. It is a valuable precursor for the synthesis of substituted pyridines and pyrimidines. mdpi.comekb.egresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govmdpi.com The reaction of 2-cyano-3-arylacrylic acids with various dinucleophiles can lead to the formation of these six-membered heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

The following table summarizes the types of complex organic molecules synthesized from 2-cyano-3-arylacrylic acid derivatives:

| Starting Material | Reagents/Conditions | Product Class | Reference |

| 2-Cyano-3-arylacrylic acids | Substituted phenols, condensing agents | Coumarins | nih.govmdpi.comresearchgate.netresearchgate.netchemmethod.com |

| 2-Cyano-3-arylacrylic acids | Ammonia or primary amines, various co-reactants | Pyridines | ekb.egresearchgate.netresearchgate.netmdpi.com |

| 2-Cyano-3-arylacrylic acids | Amidines, ureas, or thioureas | Pyrimidines | mdpi.comresearchgate.netnih.govresearchgate.netnih.gov |

Intermediates in the Synthesis of Specialty Chemicals

The unique electronic properties conferred by the cyano and methoxyphenyl groups make 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- and its analogues valuable intermediates in the synthesis of specialty chemicals, particularly those with applications in materials science.

The general structure of a cyanoacrylic acid-based dye for DSSCs is depicted below:

Donor-π-Acceptor (D-π-A)

Where:

Donor: An electron-donating group.

π-bridge: A conjugated spacer.

Acceptor: The cyanoacrylic acid moiety, which also acts as the anchoring group.

Use in Cascade Reactions and Multicomponent Synthesis

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from simple starting materials in a single pot, thereby reducing waste and improving atom economy. The formation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- itself is often the result of a Knoevenagel condensation, a reaction that is frequently the initial step in many MCRs.

A prominent example is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.orgumich.edu This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound (like a cyanoacetate) and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. The initial Knoevenagel condensation to form the α,β-unsaturated nitrile is a critical step in the reaction mechanism. While specific examples utilizing 2-methoxybenzaldehyde (B41997) to form the target compound within a Gewald reaction are not explicitly detailed in the provided search results, the general mechanism strongly supports its potential as a substrate.

The versatility of cyano-activated compounds in MCRs is well-established, leading to the synthesis of a wide variety of heterocyclic structures. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.orgumich.edu

Role in Catalyst Development and Mechanistic Studies

While direct evidence for the use of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- in catalyst development is not prevalent in the provided search results, the study of its formation via the Knoevenagel condensation provides valuable insights into catalytic mechanisms. The Knoevenagel condensation is a classic example of a base-catalyzed carbon-carbon bond-forming reaction, and understanding the role of different catalysts and reaction conditions can lead to the development of more efficient and selective synthetic methods.

Mechanistic studies of the Knoevenagel condensation often focus on the nature of the catalyst, which can range from simple amines to more complex organocatalysts or solid-supported catalysts. The reaction proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. The subsequent dehydration step leads to the formation of the α,β-unsaturated product. The electronic and steric effects of the substituents on both the aldehyde (the 2-methoxy group) and the active methylene compound influence the reaction rate and the stereoselectivity of the product.

Investigation of Structure-Reactivity Relationships in Novel Systems

The systematic variation of substituents on the phenyl ring of 2-cyano-3-arylacrylic acids allows for detailed investigations into structure-reactivity relationships. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring can significantly impact the reactivity of the acrylic system and the properties of the resulting molecules.

For instance, in the context of their application as precursors for heterocyclic synthesis, the electron-donating nature of the 2-methoxy group in 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- can influence the electron density of the double bond, thereby affecting its reactivity towards nucleophiles in subsequent cyclization reactions.

Computational studies, such as molecular docking and density functional theory (DFT) calculations, can be employed to correlate the structural features of these compounds with their biological activity or material properties. For example, in silico studies on related benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives have been used to evaluate their anticancer potential by examining their binding interactions with biological targets. Such studies can elucidate how different substituents on the phenyl ring affect the binding affinity and, therefore, the biological activity.

Q & A

Basic: What are the recommended synthetic methodologies for 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid?

Answer:

A common approach involves Knoevenagel condensation , where a cyanoacetic acid derivative reacts with a 2-methoxybenzaldehyde under acidic or basic catalysis. For example:

- Reagents : Cyanoacetic acid and 2-methoxybenzaldehyde in ethanol with catalytic piperidine or ammonium acetate.

- Conditions : Reflux at 80–90°C for 6–12 hours, followed by acidification to precipitate the product .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Structural analogs like 3-(2-methoxyphenyl)propanoic acid (mp 85–89°C) suggest similar crystallization behavior .

Basic: What safety protocols are critical when handling 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid?

Answer:

- Skin Protection : Use nitrile gloves and lab coats, as cyano groups and aromatic moieties may cause irritation or systemic toxicity via dermal absorption .

- Engineering Controls : Fume hoods for synthesis and purification steps to minimize inhalation risks.

- Emergency Measures : Immediate decontamination with water (15+ minutes for skin/eye contact) and medical evaluation for exposure .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

- Variable Analysis : Compare solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration-dependent shifts. For example, the methoxy group’s δ~3.8–4.0 ppm in DMSO may split in polar solvents due to hydrogen bonding .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C11H9NO3) and IR for cyano (C≡N ~2200 cm⁻¹) and carboxylic acid (O-H ~2500–3000 cm⁻¹) stretches .

Advanced: What electronic effects dominate the reactivity of 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid in cycloaddition reactions?

Answer:

- Electron-Donating Methoxy Group : The 2-methoxy substituent enhances electron density on the phenyl ring, stabilizing intermediates in Diels-Alder reactions.

- Electron-Withdrawing Cyano Group : Polarizes the α,β-unsaturated system, increasing electrophilicity for nucleophilic attacks. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict regioselectivity .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the yield of derivatives synthesized from this compound?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility for coupling reactions but may hydrolyze cyano groups under prolonged heating.

- Catalytic Systems : Pd/C or CuI catalysts enhance Ullmann-type couplings with aryl halides, but excess catalyst can promote side reactions. Optimize via Design of Experiments (DoE) to balance yield and purity .

Data Contradiction: How should conflicting reports on the compound’s thermal stability be addressed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.